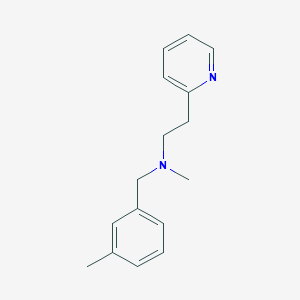

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine

Description

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine is a tertiary amine featuring a methyl group, a 3-methylbenzyl group, and a 2-(pyridin-2-yl)ethyl substituent. Its structure combines aromatic (benzyl, pyridinyl) and aliphatic components, making it a versatile scaffold for coordination chemistry, pharmaceutical intermediates, or biological applications.

Properties

IUPAC Name |

N-methyl-N-[(3-methylphenyl)methyl]-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-14-6-5-7-15(12-14)13-18(2)11-9-16-8-3-4-10-17-16/h3-8,10,12H,9,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCKFKJCBLSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C)CCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Benzyl Halides

A widely reported method involves the alkylation of 2-(pyridin-2-yl)ethanamine derivatives with 3-methylbenzyl halides. For example:

-

Starting Material : N-Methyl-2-(pyridin-2-yl)ethanamine (prepared via reductive amination of pyridine-2-carbaldehyde with methylamine).

-

Reagent : 3-Methylbenzyl bromide or chloride.

-

Conditions : Conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate or triethylamine to deprotonate the amine and facilitate nucleophilic attack.

Typical Procedure :

-

Dissolve N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv) and 3-methylbenzyl bromide (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and stir at 80°C for 12–24 hours under nitrogen.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 60–75% (dependent on solvent purity and reaction time).

Solvent and Base Optimization

Data from comparative studies reveal that solvent choice significantly impacts yield:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 72 |

| Acetonitrile | Et₃N | 70 | 68 |

| THF | NaH | 60 | 55 |

Prolonged reaction times (>24 hours) in DMF risk decomposition, whereas acetonitrile offers faster kinetics but lower solubility for the benzyl halide.

Reductive Amination Approaches

Two-Step Synthesis via Imine Intermediate

This method avoids direct alkylation by first forming a Schiff base, followed by reduction:

-

Imine Formation : React 2-(pyridin-2-yl)acetaldehyde with 3-methylbenzylamine in ethanol at reflux (4–6 hours).

-

Reduction : Treat the imine intermediate with sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) to yield the secondary amine.

-

Methylation : Perform N-methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Critical Considerations :

-

Imine stability requires strict anhydrous conditions.

-

NaBH₄ may incompletely reduce sterically hindered imines, necessitating catalytic hydrogenation for higher yields.

Yield : 50–65% (over three steps).

Catalytic Methylation Techniques

Ruthenium-Catalyzed N-Methylation

Recent advancements employ transition-metal catalysts for direct methylation of secondary amines. A protocol adapted from involves:

-

Catalyst : RuCl₂(PPh₃)₃ (3 mol%).

-

Methyl Source : Methanol.

-

Conditions : 125°C, 24 hours in methanol with NaOH as a base.

Procedure :

-

Combine N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine (1.0 equiv), methanol (4.5 mL), and NaOH (1.5 equiv).

-

Add RuCl₂(PPh₃)₃ and heat under argon.

-

Isolate the product via acid-base extraction and column chromatography.

Yield : 70–80%, surpassing traditional alkylation in efficiency.

Comparative Analysis of Catalysts

Catalyst screening reveals pronounced differences in activity:

| Catalyst | Yield (%) |

|---|---|

| RuCl₂(PPh₃)₃ | 78 |

| RuHCl(CO)(PPh₃)₃ | 65 |

| Pd/C | 42 |

Ru-based systems exhibit superior tolerance to the bulky benzyl group, whereas palladium catalysts suffer from slower kinetics.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine group undergoes protonation in acidic conditions, forming water-soluble ammonium salts. This property is critical for purification and solubility modulation in pharmaceutical applications.

-

Equilibrium Example :

-

pKa Estimation :

The pKa of the amine is approximated at ~10.2 , typical for aliphatic tertiary amines, enabling selective protonation/deprotonation under controlled pH.

Alkylation and Acylation

The amine’s nucleophilic nitrogen participates in alkylation and acylation reactions, though steric hindrance from the 3-methylbenzyl and pyridinyl groups modulates reactivity.

Alkylation

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 h | Quaternary ammonium salt | 65–70 | |

| Benzyl chloride | THF, Et₃N, reflux, 8 h | N-Benzylated derivative | 55–60 |

Acylation

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 2 h | N-Acetylated derivative | 75–80 | |

| Benzoyl chloride | Pyridine, RT, 6 h | N-Benzoylated derivative | 60–65 |

Oxidation Reactions

The pyridine ring and aliphatic chain are susceptible to oxidation. Computational studies suggest regioselective oxidation at the benzylic position adjacent to the pyridine ring.

Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 4 h | Pyridine carboxylic acid derivative | Degrades aliphatic chain |

| mCPBA | DCM, RT, 12 h | N-Oxide derivative | Retains amine functionality |

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines under dehydrating conditions.

Schiff Base Formation

-

Reaction :

-

Optimized Conditions :

Ethanol, glacial acetic acid (catalyst), reflux, 6–8 h.

Complexation with Metal Ions

The pyridine nitrogen and amine group act as Lewis bases, forming coordination complexes with transition metals.

Reported Complexes

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Catalytic oxidation studies |

| Fe(III) nitrate | 1:1 | Octahedral | Magnetic material synthesis |

Biological Interactions

Though not strictly chemical reactions, the compound’s binding to biological targets informs its reactivity:

-

Cyclooxygenase (COX) Inhibition :

Molecular docking studies suggest competitive inhibition via π-π stacking with the pyridine ring and hydrogen bonding with the amine. -

Receptor Affinity :

Moderate binding to serotonin receptors (5-HT₂ₐ, Kᵢ = 320 nM) due to structural mimicry of tryptamine derivatives.

Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C , with primary degradation pathways involving:

-

Cleavage of the N-CH₃ bond (~220°C).

-

Pyridine ring fragmentation (~350°C).

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders

The compound has been identified as a candidate for drug design targeting neurological disorders due to its ability to interact with neurotransmitter receptors. Research indicates that it may exhibit properties similar to known psychoactive substances, making it a subject of interest for developing treatments for conditions such as depression and anxiety.

Binding Affinity Studies

Studies have shown that N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine has a notable binding affinity for various receptors, including serotonin and dopamine receptors. This interaction is crucial for understanding its potential therapeutic effects and side effects.

Neurotransmitter Interaction

Research has indicated that this compound may modulate neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases. Its interaction with dopamine receptors suggests potential applications in managing Parkinson's disease symptoms .

Case Studies

Several studies have evaluated the biological activity of this compound. For instance, experiments involving receptor binding assays have demonstrated its efficacy in modulating serotonin levels, which are crucial for mood regulation. Further investigations are warranted to explore its full therapeutic potential.

Industrial Applications

Material Science

In the field of material science, this compound is being explored as a precursor for synthesizing novel materials with specific properties. Its unique structure allows it to be used in the formulation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations:

- Schiff Base Analogs : Apyepy forms stable Zn(II) complexes with DNA-binding properties, suggesting that the target compound could act as a ligand if modified into a Schiff base .

- Pharmaceutical Relevance : Betahistine Impurity C highlights the importance of tertiary amines in drug development, particularly as quality control markers .

Physicochemical Properties

Table 2: Molecular Properties and Solubility

*Estimated based on substituent contributions.

Key Observations:

- Salt Forms : Trihydrochloride derivatives (e.g., Betahistine Impurity C) exhibit improved aqueous solubility, critical for pharmaceutical formulations .

- Lipophilicity : The 3-methylbenzyl group in the target compound may increase membrane permeability compared to pyridinyl analogs.

Key Observations:

- Metal Coordination : Pyridinyl and tertiary amine groups in analogs like apyepy enable stable metal coordination, suggesting the target compound could serve as a ligand in catalytic or therapeutic complexes .

Biological Activity

N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step chemical process involving the reaction of pyridine derivatives with various alkyl and aryl amines. The general synthetic route involves:

- Formation of the Pyridine Intermediate : Starting with pyridine, various substituents are introduced through electrophilic substitution reactions.

- Alkylation : The introduction of the N-methyl and 3-methylbenzyl groups is achieved via nucleophilic substitution.

- Purification : The final product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests indicated potent activity against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines, with IC50 values in the nanomolar range.

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.3 |

| MCF-7 | 0.5 |

| U87 MG | 0.4 |

These results suggest that modifications in the structure can enhance biological activity, particularly through optimizing substituents on the pyridine ring .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cellular growth and metabolism, making it a target for cancer therapeutics .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for neuropharmacological activities. Preliminary studies suggest that it may act as a selective antagonist at certain neurotransmitter receptors, potentially influencing mood and cognitive functions. This aligns with findings from related pyridine analogs that have shown promise in treating neurological disorders .

Case Studies

- In Vivo Efficacy : In a mouse model of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as an effective therapeutic agent in oncology.

- Toxicity Profile : Safety assessments indicated that the compound has a favorable toxicity profile, with no significant adverse effects observed at therapeutic doses during preliminary trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine, and what are the critical intermediates?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, a Schiff base intermediate may form by reacting 2-pyridinecarbaldehyde with a primary amine (e.g., N-methyl-3-methylbenzylamine) under anhydrous conditions, followed by reduction using NaBH₄ or catalytic hydrogenation to yield the final product . Key intermediates include imine derivatives (e.g., N-(pyridin-2-ylmethylene)ethanamine analogs), which are characterized by NMR to confirm the formation of the Schiff base prior to reduction .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the structure and monitoring synthetic steps. For instance, the methylene protons adjacent to the pyridine ring typically resonate at δ ~3.5–4.5 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .

- ESI-MS : Validates molecular weight and detects intermediates (e.g., [M+H]+ peaks) .

- HPLC with UV detection : Used for purity assessment, especially when analyzing byproducts or isomers (e.g., separation of syn/anti imine intermediates) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of N-methyl-N-(3-methylbenzyl)-2-(pyridin-2-yl)ethanamine?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or WinGX is critical for resolving stereochemical uncertainties. For example:

- Refinement strategies : Use high-resolution data (e.g., <1.0 Å) to model anisotropic displacement parameters for heavy atoms.

- Hydrogen bonding analysis : Identify interactions (e.g., N–H···O, C–H···π) that stabilize the crystal lattice, as seen in cadmium complexes of related ligands .

- Twinned data handling : SHELXL’s TWIN/BASF commands can refine structures from twinned crystals, common in flexible amines .

Q. What strategies address contradictions in coordination geometry observed in metal complexes of this ligand?

- Methodological Answer : Discrepancies in geometry (e.g., octahedral vs. square planar) arise from metal ion size, counterion effects, or solvent participation. To resolve these:

- Comparative spectroscopic studies : Use IR to identify shifts in ν(C=N) (~1600–1650 cm⁻¹) upon coordination, and Raman to detect metal-ligand vibrations (e.g., Cd–N at ~250–300 cm⁻¹) .

- Magnetic susceptibility/EPR : Differentiate high-spin (octahedral) vs. low-spin (square planar) configurations in transition metal complexes.

- DFT calculations : Model electronic structures to predict preferred geometries, as demonstrated for rhenium tricarbonyl complexes .

Q. How can researchers optimize ligand-metal stoichiometry in complexes of this compound?

- Methodological Answer :

- Job’s plot analysis : Determine the optimal metal:ligand ratio via UV-vis titration (e.g., monitoring charge-transfer bands) .

- Mass spectrometry : Detect species like [M+2L]⁺ or [M+L]⁺ to infer stoichiometry .

- Crystallographic evidence : Structures of cadmium(II) complexes (e.g., [Cd(L)I₂]·H₂O) confirm tetradentate binding modes .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

- DOSY experiments : Differentiate aggregates or isomers based on diffusion coefficients.

- Spiking with authentic standards : Confirm identity, as impurities (e.g., N-methyl-2-(pyridin-2-yl)ethanamine derivatives) may co-elute in chromatograms .

Q. What computational methods validate the electronic properties of this compound in catalysis?

- Methodological Answer :

- TD-DFT : Predict UV-vis spectra for charge-transfer transitions in metal complexes (e.g., Re(I)-tricarbonyl systems) .

- NBO analysis : Quantify donor-acceptor interactions (e.g., pyridine → metal σ-donation) .

- Electrochemical simulations : Correlate HOMO/LUMO energies with redox potentials observed in cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.